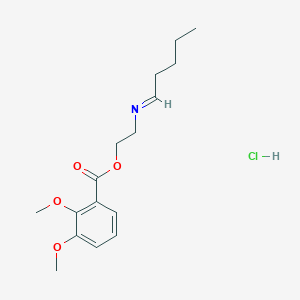
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate: is an organoarsenic compound known for its unique chemical structure and reactivity. This compound features a pent-2-enoate backbone with a triphenylarsoranylidene substituent, making it a subject of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate typically involves the reaction of crotonate arsonium ylide with 2H-pyran-5-carboxylates. This reaction yields highly functionalized trans-2,3-divinylcyclopropanecarboxylates . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of arsonium ylides and pyran carboxylates in a controlled environment can be adapted for larger-scale production with appropriate modifications to reaction vessels and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organoarsenic compounds.
Substitution: The triphenylarsoranylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce simpler organoarsenic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is used in the synthesis of highly functionalized cyclopropane derivatives . These derivatives are valuable intermediates in organic synthesis and can be used to create complex molecular structures.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organoarsenic compounds have been studied for their potential use in pharmaceuticals and as biological probes.
Industry: In industrial settings, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for creating complex molecular architectures.
Wirkmechanismus
The mechanism by which Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate exerts its effects involves the interaction of the triphenylarsoranylidene group with various molecular targets. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the conjugated system of the pent-2-enoate backbone. These interactions can lead to the formation of new chemical bonds and the transformation of molecular structures.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(triphenylarsoranylidene)but-2-enoate
- Triphenylarsine oxide
- Triphenylarsine
Comparison: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is unique due to its pent-2-enoate backbone, which provides distinct reactivity compared to similar compounds like Methyl 4-(triphenylarsoranylidene)but-2-enoate. The presence of the triphenylarsoranylidene group in both compounds contributes to their reactivity, but the different backbones result in varied chemical behavior and applications.
Eigenschaften
CAS-Nummer |
921213-04-9 |
|---|---|
Molekularformel |
C24H23AsO2 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
methyl 4-(triphenyl-λ5-arsanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23AsO2/c1-20(18-19-24(26)27-2)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
InChI-Schlüssel |
QOQMSOKNBGBWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)

![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
